4-(Benzyloxy)-5-bromo-2-isobutoxybenzoic acid
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Overview
Description
4-(Benzyloxy)-5-bromo-2-isobutoxybenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of benzyloxy, bromo, and isobutoxy functional groups attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-bromo-2-isobutoxybenzoic acid typically involves multiple steps. One common method is the benzylation of 4-hydroxybenzoic acid with benzyl bromide to form 4-benzyloxybenzoic acid . This intermediate can then undergo further bromination and isobutoxylation to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts such as palladium for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-5-bromo-2-isobutoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar solvents.
Major Products Formed
The major products formed from these reactions include benzoic acids, alcohols, and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Benzyloxy)-5-bromo-2-isobutoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-5-bromo-2-isobutoxybenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and bromo groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxybenzoic acid: A related compound with similar benzyloxy functionality.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Another compound with benzyloxy and hydroxy groups.
Uniqueness
4-(Benzyloxy)-5-bromo-2-isobutoxybenzoic acid is unique due to the combination of benzyloxy, bromo, and isobutoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C18H19BrO4 |
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Molecular Weight |
379.2 g/mol |
IUPAC Name |
5-bromo-2-(2-methylpropoxy)-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C18H19BrO4/c1-12(2)10-22-16-9-17(15(19)8-14(16)18(20)21)23-11-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,20,21) |
InChI Key |
JZNHBBDUZPLZKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1C(=O)O)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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